molecular formula C13H18FN3O2 B2684805 N1-(3-(dimethylamino)propyl)-N2-(4-fluorophenyl)oxalamide CAS No. 886900-38-5

N1-(3-(dimethylamino)propyl)-N2-(4-fluorophenyl)oxalamide

Cat. No.: B2684805
CAS No.: 886900-38-5
M. Wt: 267.304
InChI Key: WBJSISNGFQFBAT-UHFFFAOYSA-N
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Description

N1-(3-(dimethylamino)propyl)-N2-(4-fluorophenyl)oxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group attached to a propyl chain, which is further connected to an oxalamide moiety, with a fluorophenyl group attached to the nitrogen atom of the oxalamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(dimethylamino)propyl)-N2-(4-fluorophenyl)oxalamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-(dimethylamino)propylamine with oxalyl chloride to form an intermediate oxalyl chloride derivative.

    Coupling Reaction: The intermediate is then reacted with 4-fluoroaniline under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(dimethylamino)propyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(3-(dimethylamino)propyl)-N2-(4-fluorophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-(dimethylamino)propyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(dimethylamino)propyl)-N2-(4-fluorophenyl)oxalamide: shares structural similarities with compounds like:

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique electronic properties, making it distinct from its analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, which can be advantageous in various applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-17(2)9-3-8-15-12(18)13(19)16-11-6-4-10(14)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJSISNGFQFBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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